molecular formula C18H14N2O3S B1682947 1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]- CAS No. 1005201-24-0

1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]-

Cat. No.: B1682947
CAS No.: 1005201-24-0
M. Wt: 338.4 g/mol
InChI Key: RCKYSTKYIVULEK-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Synthetic routes for TCS 2002 are not extensively documented in the literature. it is chemically synthesized using appropriate reagents and conditions.
    • Industrial production methods are proprietary, but they likely involve efficient synthetic strategies to achieve high purity.
  • Chemical Reactions Analysis

    • TCS 2002 undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents include oxidants (e.g., peroxides), reducing agents (e.g., hydrides), and nucleophiles (e.g., amines).
    • Major products formed depend on the specific reaction conditions.
  • Scientific Research Applications

    Chemical Properties and Structure

    The compound has the following characteristics:

    • Molecular Formula : C18H14N2O3S
    • Molecular Weight : 338.38 g/mol
    • CAS Number : 1005201-24-0

    The structure includes a benzofuran moiety and a methylsulfinyl group, which contribute to its biological activity and interaction with various biological targets.

    Glycogen Synthase Kinase-3 Beta Inhibition

    One of the most notable applications of this compound is as an inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β). GSK-3β is involved in numerous cellular processes including metabolism, cell differentiation, and apoptosis. Inhibiting this kinase has implications for treating diseases such as:

    • Alzheimer's Disease : The compound has shown potential in reducing tau hyperphosphorylation, a hallmark of Alzheimer's pathology. Studies indicate that it can significantly inhibit tau phosphorylation by approximately 35% under stress conditions .
    • Cancer : The modulation of Wnt/β-catenin signaling pathways through GSK-3β inhibition positions this compound as a candidate for cancer therapeutics. Its selective inhibition profile suggests minimal off-target effects compared to other kinase inhibitors .

    Neuroprotective Effects

    Research indicates that derivatives of 1,3,4-Oxadiazole may exhibit neuroprotective properties. In animal models, the compound has been linked to improved neuronal survival and function under stress conditions. This suggests its potential use in neurodegenerative diseases beyond Alzheimer's .

    Case Study 1: Inhibition of Tau Hyperphosphorylation

    In a study conducted by Saitoh et al., it was demonstrated that the oxadiazole derivative effectively inhibited GSK-3β activity in neuronal cells. The study highlighted the compound's ability to cross the blood-brain barrier and exert neuroprotective effects against tau pathology in transgenic mouse models .

    Case Study 2: Selectivity and Efficacy

    Further investigations into the selectivity of this compound revealed that it does not inhibit several other kinases at concentrations up to 10 µM. This selectivity is crucial for minimizing side effects associated with broader-spectrum kinase inhibitors .

    Potential Toxicity and Safety Profile

    While the therapeutic potential is promising, it is essential to consider the safety profile of 1,3,4-Oxadiazole derivatives. Preliminary toxicity assessments indicate moderate toxicity levels; however, further studies are required to fully elucidate the safety margins for clinical use .

    Mechanism of Action

    • TCS 2002 inhibits GSK-3β, a serine/threonine kinase involved in tau phosphorylation and other cellular processes.
    • By blocking GSK-3β, it modulates downstream signaling pathways, impacting cell survival and function.
  • Comparison with Similar Compounds

    • TCS 2002’s uniqueness lies in its specific GSK-3β inhibitory activity.
    • Similar compounds include other GSK-3β inhibitors like lithium salts and SB216763.

    Biological Activity

    1,3,4-Oxadiazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, the compound 1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]- (often referred to as TCS 2002) has been studied for its potential therapeutic applications, particularly in the context of neurodegenerative diseases and cancer.

    • Molecular Formula : C18_{18}H14_{14}N2_2O3_3S
    • Molecular Weight : 338.38 g/mol
    • CAS Number : 1005201-24-0

    Structural Characteristics

    The structure of TCS 2002 features a benzofuran moiety linked to a methylsulfinyl phenyl group and an oxadiazole ring, contributing to its pharmacological properties.

    TCS 2002 is primarily recognized as a potent inhibitor of glycogen synthase kinase 3 beta (GSK-3β), with an IC50_{50} value of approximately 35 nM . GSK-3β is implicated in various cellular processes, including cell differentiation and metabolism, making it a target for drugs aimed at treating conditions such as Alzheimer’s disease and certain cancers .

    Neuroprotective Effects

    In vivo studies have demonstrated that TCS 2002 can significantly inhibit tau hyperphosphorylation in models of cold water stress, reducing tau phosphorylation by approximately 35% . This effect is crucial as hyperphosphorylated tau is a hallmark of neurodegenerative diseases like Alzheimer's .

    Anticancer Activity

    Research indicates that TCS 2002 exhibits anticancer properties by modulating the Wnt/β-catenin signaling pathway. This pathway is often dysregulated in various cancers, and its inhibition can lead to reduced tumor growth and proliferation .

    Selectivity Profile

    Notably, TCS 2002 has shown selectivity for GSK-3β over other kinases, demonstrating no inhibitory activity against several tyrosine and serine/threonine kinases at concentrations up to 10 μM , which highlights its potential as a targeted therapeutic agent .

    Pharmacokinetics

    TCS 2002 displays favorable pharmacokinetic properties:

    • Bioavailability : Approximately 40%
    • Solubility : Around 38 μg/mL

    These characteristics suggest that TCS 2002 may be effectively absorbed and utilized within biological systems .

    Comparative Biological Activity of Related Oxadiazoles

    The following table summarizes the biological activities of various oxadiazole derivatives related to TCS 2002:

    CompoundBiological ActivityIC50_{50} ValueReference
    TCS 2002GSK-3β Inhibition35 nM
    Compound AAntibacterial (E. coli)Not specified
    Compound BAntifungal (C. albicans)Not specified
    Compound CAnti-tubercular (M. tuberculosis)0.045 µg/mL

    Study on Neuroprotective Effects

    A study by Saitoh et al. (2009) explored the neuroprotective effects of TCS 2002 in mouse models. The findings indicated a significant reduction in tau phosphorylation levels when treated with TCS 2002 compared to controls, supporting its potential use in Alzheimer's therapy .

    Anticancer Applications

    Research published in Eur J Med Chem highlighted the anticancer efficacy of oxadiazole derivatives, including TCS 2002, noting their ability to inhibit cancer cell proliferation through GSK-3β modulation .

    Q & A

    Q. Basic: What synthetic methodologies are recommended for synthesizing 1,3,4-oxadiazole derivatives like this compound?

    The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization reactions. For example, amidoximes and carboxylic acids can be condensed under reflux conditions with catalysts like KOH. A representative procedure involves refluxing precursors in ethanol for 8 hours, followed by solvent evaporation, water treatment, and recrystallization from methanol . For derivatives with sulfinyl groups (e.g., methylsulfinyl), post-synthetic oxidation of thioethers using oxidizing agents like H₂O₂ or meta-chloroperbenzoic acid (mCPBA) is often employed. Ensure purity via techniques such as column chromatography or HPLC.

    Q. Basic: How should researchers characterize the structural integrity of this compound?

    Use a combination of spectroscopic and analytical methods:

    • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and ring connectivity.
    • IR spectroscopy to identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹ for oxadiazole).
    • Mass spectrometry (HRMS or ESI-MS) for molecular ion verification.
    • X-ray crystallography (if crystals are obtainable) to resolve 3D conformation and intermolecular interactions .

    Q. Basic: What assays are suitable for preliminary bioactivity screening?

    • Antimicrobial activity : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC (Minimum Inhibitory Concentration) values .
    • Anticancer potential : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values.
    • Enzyme inhibition : Test against targets like COX-2 or kinases via fluorometric or colorimetric assays .

    Q. Advanced: How can structure-activity relationships (SAR) be analyzed for this compound?

    • Substituent variation : Synthesize analogs with modified benzofuranyl or methylsulfinyl groups. Compare bioactivity to identify critical moieties (e.g., sulfinyl groups enhance solubility and target binding) .
    • Electron-withdrawing/donating groups : Introduce halogens or methoxy groups to assess effects on electronic distribution and activity.
    • Docking studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., DNA topoisomerase II) and validate with experimental IC₅₀ data .

    Q. Advanced: What computational strategies predict pharmacokinetic properties?

    • ADME profiling : Tools like SwissADME or pkCSM predict absorption, distribution, and metabolic stability. The 1,3,4-oxadiazole core improves hydrophilicity, but methylsulfinyl may affect CYP450 metabolism .
    • Molecular dynamics (MD) simulations : Simulate binding stability with targets (e.g., 50 ns simulations in GROMACS) to assess residence time and conformational changes.
    • QSAR models : Build regression models using descriptors like logP, polar surface area, and H-bond donors to optimize bioavailability .

    Q. Advanced: How can solubility and stability challenges be addressed during formulation?

    • Co-solvent systems : Use DMSO-water mixtures for in vitro assays, ensuring ≤1% DMSO to avoid cytotoxicity.
    • Prodrug design : Convert methylsulfinyl to a more stable sulfone or esterify hydroxyl groups for enhanced plasma stability .
    • Solid dispersion : Improve aqueous solubility by dispersing the compound in polymers like PEG-6000 via spray drying .

    Q. Advanced: How to resolve contradictions in reported bioactivity data for similar derivatives?

    • Comparative studies : Re-test compounds under standardized conditions (e.g., same bacterial strain, pH, and temperature). For example, discrepancies in antimicrobial activity between mercapto- and phenyl-substituted oxadiazoles may arise from assay variability .
    • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., sulfinyl groups correlate with anticancer activity).
    • Mechanistic studies : Use transcriptomics or proteomics to elucidate differential target engagement .

    Q. Advanced: What strategies mitigate metabolic instability in vivo?

    • Isotope labeling : Use deuterium at metabolically vulnerable sites (e.g., methyl groups) to slow CYP450-mediated degradation.
    • Structural rigidification : Introduce steric hindrance near labile bonds (e.g., methylsulfinyl) via bulky substituents.
    • Pharmacokinetic profiling : Conduct in vivo studies in rodent models to track plasma half-life and metabolite formation .

    Properties

    IUPAC Name

    2-methyl-5-[3-(4-methylsulfinylphenyl)-1-benzofuran-5-yl]-1,3,4-oxadiazole
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H14N2O3S/c1-11-19-20-18(23-11)13-5-8-17-15(9-13)16(10-22-17)12-3-6-14(7-4-12)24(2)21/h3-10H,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RCKYSTKYIVULEK-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=NN=C(O1)C2=CC3=C(C=C2)OC=C3C4=CC=C(C=C4)S(=O)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H14N2O3S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50647722
    Record name 2-{3-[4-(Methanesulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50647722
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    338.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1005201-24-0
    Record name 2-{3-[4-(Methanesulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50647722
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    To a solution of 2-methyl-5-[3-[4-(methylthio)phenyl]-1-benzofuran-5-yl]-1,3,4-oxadiazole (322 mg, 1.00 mmol) in dichloromethane (10 mL) was added m-chloroperbenzoic acid (70%, 259 mg, 1.05 mmol) at room temperature, and the resulting mixture was stirred for 5 min. The reaction mixture was concentrated under reduced pressure, and the residue was purified by basic silica gel column chromatography (ethyl acetate) and recrystallized from tetrahydrofuran to give the title compound (284 mg, yield 84%) as colorless crystals.
    Name
    2-methyl-5-[3-[4-(methylthio)phenyl]-1-benzofuran-5-yl]-1,3,4-oxadiazole
    Quantity
    322 mg
    Type
    reactant
    Reaction Step One
    Quantity
    259 mg
    Type
    reactant
    Reaction Step One
    Quantity
    10 mL
    Type
    solvent
    Reaction Step One
    Yield
    84%

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]-
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    1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]-

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